molecular formula C14H14BrClN2O2 B2831865 2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride CAS No. 1795434-54-6

2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride

Cat. No.: B2831865
CAS No.: 1795434-54-6
M. Wt: 357.63
InChI Key: MQMIOKHLWAATBV-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride is a halogenated benzamide derivative characterized by a benzamide core substituted with an amino group at position 2, a bromine atom at position 4, and a 2-methoxyphenyl group attached via the amide nitrogen. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and crystallographic studies.

Properties

IUPAC Name

2-amino-4-bromo-N-(2-methoxyphenyl)benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2.ClH/c1-19-13-5-3-2-4-12(13)17-14(18)10-7-6-9(15)8-11(10)16;/h2-8H,16H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMIOKHLWAATBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Halogenated Benzamide Derivatives

The compound shares structural similarities with other halogenated benzamides, differing primarily in substituent type, position, and appended aromatic groups. Key comparisons include:

Compound Name Substituents (Benzamide Core) Aromatic Group (N-attached) Key Properties/Applications Reference
Target Compound 2-NH₂, 4-Br 2-Methoxyphenyl Enhanced solubility (HCl salt); potential H-bond donor/acceptor
4-Chloro-N-(2-methoxyphenyl)benzamide 4-Cl 2-Methoxyphenyl Crystallographically characterized; weaker H-bonding vs. amino-substituted analogs
4-Bromo-N-(2-chloro-6-fluorophenyl)-... 4-Br, 5-F 2-Chloro-6-fluorophenyl High-yield synthesis (90%); trifluoropropyloxy group enhances lipophilicity

Key Findings :

  • The amino group at position 2 in the target compound introduces additional hydrogen-bonding capacity compared to non-amino analogs like 4-chloro-N-(2-methoxyphenyl)benzamide, which may influence crystal packing or receptor binding .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in biological systems compared to chlorine, though at the cost of increased molecular weight .

Piperazine-Based Analogues (HBK Series)

The HBK series (e.g., HBK14–HBK19) shares the 2-methoxyphenyl moiety but incorporates piperazine cores instead of benzamide structures. For example:

  • HBK15: 1-[(2-Chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride .

Comparison Highlights :

  • Structural Divergence : The HBK compounds feature flexible alkoxyethyl or propyl linkers between the piperazine and aryl groups, enabling conformational adaptability absent in the rigid benzamide scaffold of the target compound.
  • Pharmacological Implications : Piperazine derivatives often target serotonin or dopamine receptors, whereas benzamides are more commonly associated with enzyme inhibition (e.g., PARP, kinases) .

Phenethylamine Derivatives (2C-B Analogs)

While phenethylamines like 2C-B (4-bromo-2,5-dimethoxyphenethylamine) differ in backbone structure, they share bromine and methoxy substituents with the target compound .

Key Contrasts :

  • Backbone Flexibility : Phenethylamines have a flexible ethylamine chain, favoring neurotransmitter receptor interactions (e.g., 5-HT₂ₐ). The rigid benzamide core of the target compound may limit such interactions but improve target specificity.
  • Substituent Positioning: The target’s 4-bromo and 2-amino groups contrast with 2C-B’s 4-bromo and 2,5-dimethoxy arrangement, leading to distinct electronic and steric profiles .

Biological Activity

2-Amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride is a chemical compound with significant potential in pharmacology due to its diverse biological activities. This compound has been studied for its antimicrobial, antiviral, and anticancer properties, making it a subject of interest in medicinal chemistry. The following sections will explore the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride is C14H14BrClN2O2C_{14}H_{14}BrClN_2O_2. Its structure features a benzamide core with a bromine atom and a methoxyphenyl group, which contribute to its unique biological properties.

The biological activity of 2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets within the body. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific kinases involved in cellular signaling pathways, which can lead to reduced cell proliferation and potential anticancer effects.
  • Antimicrobial Activity: Research indicates that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, potentially through membrane disruption or interference with metabolic processes .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

Studies suggest that 2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride may possess anticancer properties by inhibiting cancer cell growth through its action on specific kinases. This inhibition results in the modulation of signaling pathways associated with cell proliferation and apoptosis.

Antiviral Activity

Emerging research indicates potential antiviral effects, although specific viral targets and mechanisms remain under investigation. The compound's ability to modulate cellular pathways may contribute to its antiviral efficacy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-amino-4-chloro-N-(2-methoxyphenyl)benzamideChlorine instead of BromineDifferent halogen may influence biological activity
4-bromo-N-(2-methoxyphenyl)benzamideLacks amino groupMay exhibit different pharmacological properties
2-amino-4-fluoro-N-(2-methoxyphenyl)benzamideFluorine substitutionPotentially altered bioavailability and metabolic stability

This table highlights how the bromine substitution in 2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride may enhance its kinase inhibition capabilities compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy: A study conducted on the antibacterial activity against E. coli and S. aureus demonstrated significant inhibition zones, indicating strong antibacterial potential .
  • Anticancer Research: In vitro assays showed that the compound effectively reduces the viability of cancer cell lines by inducing apoptosis through kinase inhibition pathways.
  • Mechanistic Studies: Investigations into the mechanism revealed that 2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride interacts with specific receptors and enzymes, modulating their activity to exert biological effects .

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a brominated benzoyl chloride derivative with 2-methoxyaniline. For example, analogous amide syntheses use reflux conditions in polar aprotic solvents (e.g., ethanol or methanol) with a base like triethylamine to deprotonate the amine . Key steps include:
  • Reagents : 4-Bromo-2-aminobenzoic acid (activated as acyl chloride), 2-methoxyaniline.
  • Conditions : Reflux at 70–80°C for 6–12 hours, followed by HCl salt formation for improved crystallinity .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios of reactants can enhance yield. Computational reaction path searches (e.g., quantum chemical calculations) help identify optimal intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic protons (δ 6.8–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and NH₂ signals (δ ~5.5 ppm, broad).
  • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm; brominated aromatic carbons show deshielding .
  • MS : Molecular ion peak [M+H]⁺ should match the molecular weight (e.g., ~365 g/mol). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm substitution .
  • FTIR : Amide C=O stretch (~1650 cm⁻¹), NH₂ bending (~1600 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

Q. How does the hydrochloride salt form influence solubility and stability in experimental settings?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility via ionic interactions, facilitating biological assays. Stability tests under varying pH (4–8) and temperatures (4–25°C) show degradation <5% over 30 days when stored desiccated. Hygroscopicity requires inert-atmosphere handling during weighing .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models charge distribution to identify electrophilic sites (e.g., bromine at C4 for Suzuki coupling).
  • Reaction Path Search : Tools like GRRM or IRC analysis map transition states for SNAr mechanisms, guiding catalyst selection (e.g., Pd(PPh₃)₄) .
  • Example : Bromine substitution at C4 shows higher activation energy for displacement than meta positions, favoring para-directed reactions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase assays)?

  • Methodological Answer :
  • Assay Validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. radiometric) to rule out interference from the hydrochloride counterion.
  • Structural Analog Comparison : Compare with methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride to isolate benzamide-specific effects .
  • Meta-Analysis : Pool data from PubChem and crystallographic databases (e.g., CCDC) to correlate activity with conformation (e.g., torsion angles in amide linkage) .

Q. What strategies enable efficient derivatization of the benzamide core for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Position-Specific Modifications :
  • C4 Bromine : Replace via Miyaura borylation for aryl ethers or biaryl systems.
  • NH₂ Group : Acylate with chloroformates or sulfonyl chlorides to probe hydrogen bonding .
  • High-Throughput Screening : Use automated parallel synthesis with Ugi-type reactions to generate libraries of 2-methoxyphenyl benzamide analogs .

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